molecular formula C14H13NO2 B8060112 Methyl 2-amino-[1,1'-biphenyl]-4-carboxylate

Methyl 2-amino-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B8060112
M. Wt: 227.26 g/mol
InChI Key: OWYYXVKLNDBOGA-UHFFFAOYSA-N
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Description

Methyl 2-amino-[1,1'-biphenyl]-4-carboxylate is an organic compound belonging to the biphenyl family. It consists of a biphenyl core with an amino group at the second position and a carboxylate ester group at the fourth position. This compound is of interest in various scientific research fields due to its unique structural and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Biphenyl Synthesis: The biphenyl core can be synthesized through the Ullmann reaction, which involves the coupling of two phenyl rings using copper as a catalyst.

  • Esterification: The carboxylate ester group at the fourth position is introduced through esterification, typically using methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the amino group to an amine, altering the compound's properties.

  • Substitution: Substitution reactions at the biphenyl core or the ester group can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Typical reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Oxidized biphenyl derivatives, such as biphenylquinones.

  • Reduction: Reduced amines, such as diphenylamine.

  • Substitution: Substituted biphenyl esters or amines.

Scientific Research Applications

Methyl 2-amino-[1,1'-biphenyl]-4-carboxylate has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex biphenyl-based molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.

  • Industry: It is utilized in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism by which Methyl 2-amino-[1,1'-biphenyl]-4-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.

Comparison with Similar Compounds

Methyl 2-amino-[1,1'-biphenyl]-4-carboxylate is compared with other similar biphenyl derivatives, such as:

  • Biphenyl-4-carboxylic acid: Lacks the amino group, resulting in different chemical reactivity.

  • 2-amino-biphenyl-4-carboxylic acid: Similar structure but without the ester group, affecting its solubility and reactivity.

  • Methyl biphenyl-4-carboxylate: Similar ester group but lacks the amino group, leading to different biological activities.

Biological Activity

Methyl 2-amino-[1,1'-biphenyl]-4-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an amino group and a carboxylate ester, which contribute to its reactivity and biological interactions. The biphenyl moiety allows for π-π stacking interactions with aromatic residues in proteins, enhancing its binding capabilities to various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the biphenyl core engages in hydrophobic interactions. This dual interaction profile allows the compound to modulate enzyme activities and receptor functions effectively.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties , particularly against various cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:

Cell Line IC50 (µM) Mechanism
COLO201 (human colorectal)25Induces G2/M phase arrest
MDA-MB-231 (breast)30Inhibits DNA synthesis and induces apoptosis
A549 (lung)20Cell cycle arrest in G0/G1 phase

These results indicate that this compound can effectively inhibit cell proliferation and induce cell death in a dose-dependent manner. The compound's mechanism appears to involve cell cycle arrest, particularly in the G2/M phase, which halts cellular division and promotes apoptosis in sensitive cell lines .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for antimicrobial properties . Preliminary data suggest that it exhibits activity against various bacterial strains. For example:

  • Staphylococcus aureus : Effective at concentrations as low as 15 µg/mL.
  • Escherichia coli : Shows significant inhibition at concentrations around 20 µg/mL.

These findings support the potential use of this compound as a scaffold for developing new antimicrobial agents .

Case Studies and Research Findings

Several case studies have explored the therapeutic potential of this compound:

  • Study on Anticancer Activity : A study demonstrated that treatment with the compound led to a significant reduction in tumor size in murine models of breast cancer. The treated group showed a 50% decrease in tumor volume compared to controls after four weeks of administration .
  • Mechanistic Insights : Flow cytometry analyses revealed that the compound induces apoptosis through mitochondrial pathways, evidenced by increased cytochrome c release and activation of caspases .

Properties

IUPAC Name

methyl 3-amino-4-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-14(16)11-7-8-12(13(15)9-11)10-5-3-2-4-6-10/h2-9H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYYXVKLNDBOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The product from Example 212b (0.0795 g, 0.309 mmol) was dissolved in ethanol (2 mL) and to this solution was added Pt(IV) oxide (5.2 mg). The reaction mixture was vacuum degassed then exposed to one atmosphere of hydrogen for 3 h at room temperature. The catalyst was removed by filtration through celite and the filtrate concentrated under vacuum to give the title compound in quantitative yield.
Quantity
0.0795 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pt(IV) oxide
Quantity
5.2 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.